molecular formula C9H5BrINO B12860132 2-Bromo-3-iodobenzoylacetonitrile

2-Bromo-3-iodobenzoylacetonitrile

Cat. No.: B12860132
M. Wt: 349.95 g/mol
InChI Key: RBZUSOOOOFHAHB-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzoylacetonitrile: is an organic compound with the molecular formula C9H5BrINO and a molecular weight of 349.95 g/mol . It is a derivative of benzoylacetonitrile, featuring both bromine and iodine substituents on the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodobenzoylacetonitrile typically involves the halogenation of benzoylacetonitrile. One common method is the sequential bromination and iodination of benzoylacetonitrile under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and iodine, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodobenzoylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in various substituted benzoylacetonitrile derivatives.

Scientific Research Applications

2-Bromo-3-iodobenzoylacetonitrile has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be utilized in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: It may be used in the preparation of advanced materials with specific properties, such as conducting polymers or photoresponsive materials.

    Chemical Biology: Researchers use it to study the effects of halogenated compounds on biological systems and to develop new biochemical tools.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzoylacetonitrile in chemical reactions involves the reactivity of the bromine and iodine substituents. These halogens can act as leaving groups in substitution reactions, facilitating the formation of new bonds. In coupling reactions, the compound can undergo oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 2-Bromo-3-chlorobenzoylacetonitrile
  • 2-Bromo-3-fluorobenzoylacetonitrile
  • 2-Iodo-3-chlorobenzoylacetonitrile

Comparison: 2-Bromo-3-iodobenzoylacetonitrile is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with different halogen substituents, it may exhibit distinct reactivity patterns and selectivity in chemical reactions. The combination of bromine and iodine can also affect the compound’s physical properties, such as melting point and solubility.

Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

3-(2-bromo-3-iodophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H5BrINO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3H,4H2

InChI Key

RBZUSOOOOFHAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(=O)CC#N

Origin of Product

United States

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